- Preparation of purine heterocyclic derivatives as kinase inhibitors for therapeutic use as anticancer agents, World Intellectual Property Organization, , ,

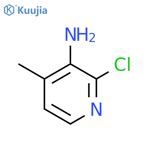

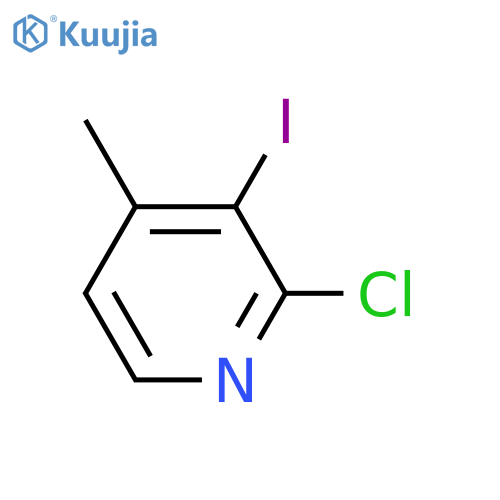

Cas no 926922-28-3 (2-Chloro-3-iodo-4-methylpyridine)

926922-28-3 structure

Nome del prodotto:2-Chloro-3-iodo-4-methylpyridine

2-Chloro-3-iodo-4-methylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Chloro-3-iodo-4-methylpyridine

- 2-Chloro-3-iodo-4-methylpyridine (ACI)

-

- Inchi: 1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3

- Chiave InChI: ZWXCPWVRUTYWCA-UHFFFAOYSA-N

- Sorrisi: ClC1C(I)=C(C)C=CN=1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

2-Chloro-3-iodo-4-methylpyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-119322-0.5g |

2-chloro-3-iodo-4-methylpyridine |

926922-28-3 | 95% | 0.5g |

$164.0 | 2023-02-18 | |

| Fluorochem | 217962-5g |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 95% | 5g |

£131.00 | 2022-03-01 | |

| TRC | C367448-100mg |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 100mg |

$ 65.00 | 2022-04-28 | ||

| Fluorochem | 217962-10g |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 95% | 10g |

£233.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854738-1g |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 98% | 1g |

897.00 | 2021-05-17 | |

| Alichem | A023023344-500mg |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 97% | 500mg |

$960.40 | 2023-08-31 | |

| Alichem | A023023344-1g |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 97% | 1g |

$1680.00 | 2023-08-31 | |

| Matrix Scientific | 054390-25g |

2-Chloro-3-iodo-4-methylpyridine, 98% |

926922-28-3 | 98% | 25g |

$476.00 | 2021-06-27 | |

| Enamine | EN300-119322-5000mg |

2-chloro-3-iodo-4-methylpyridine |

926922-28-3 | 95.0% | 5000mg |

$246.0 | 2023-10-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-1g |

2-Chloro-3-iodo-4-methylpyridine |

926922-28-3 | 98% | 1g |

519CNY | 2021-05-07 |

2-Chloro-3-iodo-4-methylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -70 °C; 2 h, -70 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C

1.3 Reagents: Sodium pyrosulfite Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C

1.3 Reagents: Sodium pyrosulfite Solvents: Water

Riferimento

- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Potassium iodide ; 0 °C → rt

1.2 Reagents: Potassium iodide ; 0 °C → rt

Riferimento

- Indolin-2-one p38α inhibitors III: Bioisosteric amide replacement, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6253-6257

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; 0 °C; 1 h, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Riferimento

- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, World Intellectual Property Organization, , ,

2-Chloro-3-iodo-4-methylpyridine Raw materials

2-Chloro-3-iodo-4-methylpyridine Preparation Products

2-Chloro-3-iodo-4-methylpyridine Letteratura correlata

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

3. Book reviews

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

926922-28-3 (2-Chloro-3-iodo-4-methylpyridine) Prodotti correlati

- 1609401-23-1(1-isopropyl-3-pyrrolidinone hydrochloride)

- 2013163-92-1(4-chloro-1-(2,3-dimethoxypropyl)-1H-pyrazol-3-amine)

- 855896-13-8(Heptane, 2-bromo-2,6-dimethyl-)

- 1378815-02-1(5-Amino-4-hydroxynicotinic acid)

- 1251556-95-2(N-2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

- 1572119-92-6(Pentanamide, 2-amino-N-[1-(3-ethoxyphenyl)ethyl]-4-methyl-)

- 2228324-60-3(2-amino-3-(2-chloropyridin-3-yl)-2-methylpropan-1-ol)

- 479717-93-6((2-fluorophenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate)

- 88007-99-2(2-Methyl-3-2-(4-nitrophenyl)-2-oxoethylnaphthoquinone)

- 1392213-07-8(benzyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate)

Fornitori consigliati

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso